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2-Butanone, 1-amino-3-phenyl- is an organic compound with the molecular formula . It is classified as a ketone due to the presence of a carbonyl group (C=O) and features both an amino group (-NH2) and a phenyl group (-C6H5) attached to the butanone structure. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields including organic synthesis and medicinal chemistry.
The biological activity of 2-Butanone, 1-amino-3-phenyl- is an area of ongoing research. Its structure allows for interactions with biological molecules, particularly through hydrogen bonding from the amino group and π-π interactions from the phenyl group. These interactions can influence its binding affinity and specificity towards enzymes and receptors, suggesting potential therapeutic applications.
Several synthetic routes have been explored for the preparation of 2-Butanone, 1-amino-3-phenyl-. Common methods include:
2-Butanone, 1-amino-3-phenyl- finds applications across various domains:
Studies on interaction mechanisms indicate that 2-Butanone, 1-amino-3-phenyl- can interact with various molecular targets due to its functional groups. The amino group facilitates hydrogen bonding, while the phenyl group can engage in hydrophobic interactions, enhancing its potential efficacy in biological systems. These interactions are crucial for understanding its role in drug design and development .
Several compounds share structural similarities with 2-butanone, 1-amino-3-phenyl-. Notable examples include:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Phenyl-2-butanone | Lacks amino group; primarily a ketone. | |
| 3-Phenyl-2-butanone | Different substitution pattern; no amino group. | |
| 1-Amino-3-phenyl-2-butanol | Contains hydroxyl group; different functional properties. |
The uniqueness of 2-butanone, 1-amino-3-phenyl-, lies in its combination of both an amino and a phenyl group, which endows it with distinct chemical reactivity and biological activity not found in similar compounds. This dual functionality makes it particularly valuable in research and industrial applications .
Traditional condensation reactions remain foundational for synthesizing α-amino ketones like 1-amino-3-phenyl-2-butanone. The aza-benzoin condensation, catalyzed by N-heterocyclic carbenes (NHCs), enables the coupling of aldehydes and activated imines with 100% atom economy. This process involves the generation of a Breslow intermediate (III) via umpolung reactivity, where the NHC catalyst (II) facilitates nucleophilic addition to the aldehyde (Scheme 1). While effective for simple substrates, regioselectivity challenges arise with unsymmetrical ketones, limiting its direct applicability to 1-amino-3-phenyl-2-butanone.
The Mannich reaction, another classical approach, constructs β-amino carbonyl compounds through the condensation of aldehydes, amines, and ketones. For example, citric acid-catalyzed Mannich reactions under ambient conditions yield β-aminoketones in high yields (85–92%) without requiring toxic solvents. This method’s versatility allows the incorporation of aromatic ketones like acetophenone, making it adaptable to 1-amino-3-phenyl-2-butanone synthesis. However, stereocontrol remains a limitation in non-catalytic Mannich protocols.
Reductive amination provides a direct route to α-amino ketones by coupling ketones with amines under reducing conditions. A robust protocol using sodium cyanoborohydride (NaBH$$_3$$CN) and acetic acid in methanol achieves reductive amination of cyclic and acyclic ketones with electron-deficient anilines, yielding products in 84–91%. For 1-amino-3-phenyl-2-butanone, this method could involve condensing 3-phenyl-2-butanone with ammonia or a protected amine, followed by selective reduction.
Comparative studies of reductive amination methods highlight the impact of solvent and catalyst choice. Method A (aqueous acetic acid) and Method B (methanol with molecular sieves) demonstrate divergent efficiencies depending on the amine’s electronic properties. Bulky aryl amines, such as 3-aminopyridine, achieve higher yields (84%) in methanol, suggesting optimized conditions for aromatic substrates relevant to 1-amino-3-phenyl-2-butanone.
Enantioselective synthesis of 1-amino-3-phenyl-2-butanone leverages chiral catalysts to install the stereocenter at the α-position. Palladium-catalyzed asymmetric arylation of α-keto imines with arylboronic acids delivers acyclic α-amino ketones with excellent enantiomeric excess (up to 99% ee). The reaction utilizes a chiral Pd(II) complex to activate the imine substrate, enabling arylation at the ketone’s α-carbon (Scheme 2). This method’s flexibility accommodates diverse aryl groups, making it suitable for introducing the phenyl moiety in 1-amino-3-phenyl-2-butanone.
Biocatalytic approaches, such as transaminase-coupled enzymatic cascades, offer an eco-friendly alternative. For instance, coupling a transaminase with pyruvate decarboxylase facilitates the asymmetric amination of 4-phenyl-2-butanone to 3-amino-1-phenylbutane (3-APB) with 98% enantiomeric excess. Optimizing parameters like pH (6.5–7.5) and temperature (30°C) enhances activity and stability, demonstrating the potential for scalable chiral α-amino ketone production.
Transition-metal-catalyzed C–H activation enables direct aryl C–N bond formation, bypassing prefunctionalization steps. Copper- and palladium-catalyzed cross-dehydrogenative couplings (CDCs) achieve ortho-selective amination of aryl substrates using PhI(OAc)$$_2$$ as an oxidant. For example, palladium catalysts paired with directing groups like pyridines facilitate coupling between aryl C–H bonds and secondary amines, yielding ortho-aminated products. Applying this strategy to phenylacetone derivatives could streamline access to 1-amino-3-phenyl-2-butanone’s core structure.
Recent advances in cobalt- and iridium-catalyzed CDCs expand substrate scope to include electron-deficient arenes, addressing limitations in meta- and para-selectivity. While these methods remain underexplored for aliphatic ketones, their success in aromatic systems suggests potential adaptations for hybrid substrates like 1-amino-3-phenyl-2-butanone.
Sustainable synthesis of 1-amino-3-phenyl-2-butanone emphasizes solvent-free conditions and biodegradable catalysts. The citric acid-catalyzed Mannich reaction eliminates toxic solvents, operating efficiently at ambient temperature with water as the only by-product. This approach achieves 86–89% yields for β-aminoketones, rivaling traditional acid catalysts like HCl or BF$$_3$$.
Enzymatic cascades further enhance green credentials by operating in aqueous buffers under mild conditions. The transaminase/decarboxylase system converts 4-phenyl-2-butanone to 3-APB with 98% ee while minimizing waste. Scaling such systems to industrial production requires optimizing enzyme stability and substrate loading, but preliminary results demonstrate feasibility for chiral α-amino ketones.
The formation of α-aminoketones through imine-ketone coupling processes represents a fundamental transformation in organic synthesis, with the kinetics of these reactions providing essential insights into reaction mechanisms [4]. Studies on aminoketone formation have revealed that the reaction typically follows second-order kinetics, with the rate-determining step being the nucleophilic addition of the imine nitrogen to the carbonyl carbon [5] [6]. The kinetic behavior of these reactions demonstrates a strong dependence on pH, with optimal reaction rates observed at pH 4.5, where the balance between nucleophilic amine availability and electrophilic carbonyl activation is optimized [7].
Experimental investigations have shown that the second-order rate constant for imine formation varies significantly with temperature, following Arrhenius behavior with activation energies typically ranging from 15-25 kcal/mol [5]. The temperature dependence of these reactions has been extensively studied using ultraviolet-visible spectrophotometry, which allows for precise monitoring of reactant consumption and product formation [6]. Under controlled conditions, the rate constants for imine-ketone coupling processes have been determined to be on the order of 10⁻³ to 10⁻¹ M⁻¹s⁻¹ at room temperature, depending on the specific substituents present [5].
| Temperature (K) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Half-life (min) |
|---|---|---|---|
| 298 | 3.2 × 10⁻³ | 18.5 | 45 |
| 308 | 7.8 × 10⁻³ | 18.5 | 19 |
| 318 | 1.6 × 10⁻² | 18.5 | 9 |
| 328 | 3.1 × 10⁻² | 18.5 | 5 |
The kinetic isotope effects observed in these reactions provide additional mechanistic information, with primary hydrogen/deuterium kinetic isotope effects of 2-4 being commonly observed for carbon-hydrogen bond breaking steps [8]. These relatively small kinetic isotope effects suggest that the carbon-hydrogen bond breaking is not the primary rate-determining step in most aminoketone formation reactions [9]. Instead, the formation of the carbon-nitrogen bond appears to be the critical step that determines the overall reaction rate [10].
Intramolecular catalysis effects have been observed in aminoketone systems, where the amino group can participate in stabilizing developing negative charge during enolate formation [11] [12]. These effects are particularly pronounced in systems where the amino group is positioned to form six-membered ring transition states, leading to rate accelerations of up to 1000-fold compared to simple ketone systems [13]. The kinetic analysis of these intramolecular effects reveals that the rate enhancement is primarily due to entropy factors rather than enthalpy effects [14].
Computational modeling of transition states in carbon-nitrogen bond formation has become an indispensable tool for understanding the mechanistic details of α-aminoketone synthesis [15]. Density functional theory calculations have provided detailed insights into the electronic structure and energetics of the transition states involved in these transformations [16]. The computational studies reveal that carbon-nitrogen bond formation typically proceeds through electronically asynchronous transition states, where the breaking and forming of bonds occurs in a non-concerted manner [17].
Quantum chemical calculations using various density functional theory methods have shown that the transition state for carbon-nitrogen bond formation is characterized by a partial positive charge on the carbon center and a partial negative charge on the nitrogen atom [18]. The activation energies calculated using the B3LYP functional with 6-31G(d) basis set typically range from 12-20 kcal/mol, which is in good agreement with experimental observations [19]. More sophisticated calculations using the BOP functional with numerical basis sets have demonstrated comparable accuracy while requiring significantly less computational time [19].
The computational modeling of these transition states has revealed the importance of solvation effects on the reaction pathway [20]. Implicit solvation models indicate that polar solvents can stabilize the transition state by up to 5 kcal/mol compared to gas-phase calculations [15]. This stabilization is primarily attributed to the dipolar character of the transition state, which is enhanced by the developing charges on the carbon and nitrogen centers [16].
Machine learning approaches have recently been applied to predict transition state geometries for carbon-nitrogen bond formation reactions [15]. These methods, particularly diffusion-based generative models, can predict transition state structures directly from two-dimensional molecular graphs with remarkable accuracy [15]. The computational predictions have shown that transition states often exhibit geometries that deviate significantly from idealized linear arrangements, with bond angles and distances that reflect the specific electronic requirements of the transformation [21].
| Computational Method | Activation Energy (kcal/mol) | Bond Length C-N (Å) | Charge on C | Charge on N |
|---|---|---|---|---|
| B3LYP/6-31G(d) | 16.8 | 2.14 | +0.32 | -0.18 |
| BOP/Numerical | 15.4 | 2.09 | +0.29 | -0.21 |
| M06-2X/6-311G(d,p) | 18.2 | 2.18 | +0.35 | -0.16 |
| ωB97X-D/def2-TZVP | 17.6 | 2.12 | +0.31 | -0.19 |
The computational analysis of vibrational frequencies in the transition state reveals the presence of a single imaginary frequency corresponding to the reaction coordinate, typically in the range of 400-800 cm⁻¹ [18]. This imaginary frequency corresponds to the stretching motion associated with carbon-nitrogen bond formation and provides confirmation of the transition state character of the computed structures [22].
Lewis acid catalysts play a crucial role in controlling the stereochemical outcome of α-aminoketone formation reactions, particularly in systems where multiple stereocenters can be generated [23] [24]. The coordination of Lewis acids to carbonyl groups enhances their electrophilicity while simultaneously providing a chiral environment that can influence the approach of nucleophilic species [25]. Studies have demonstrated that the choice of Lewis acid catalyst can dramatically alter both the reaction rate and the stereoselectivity of aminoketone formation [24].
The mechanism of Lewis acid catalysis in these systems involves the formation of a rigid chelate complex between the catalyst and the substrate, which creates a defined stereochemical environment for the incoming nucleophile [23]. This chelation effect is particularly pronounced when the substrate contains additional coordinating groups that can participate in forming cyclic intermediates with the Lewis acid [26]. The resulting stereochemical control arises from the preferential approach of the nucleophile from the less sterically hindered face of the chelated complex [23].
Experimental studies have shown that different Lewis acids exhibit varying degrees of stereochemical control in aminoketone formation reactions [24]. Titanium-based Lewis acids, such as titanium tetrachloride, have been found to provide excellent stereoselectivity with enantiomeric excesses often exceeding 90% when used in conjunction with chiral ligands [25]. The high degree of tolerance that certain metal complexes exhibit toward Lewis acids allows for the fine-tuning of stereochemical outcomes without perturbing other aspects of the reaction [24] [25].
| Lewis Acid Catalyst | Enantiomeric Excess (%) | Reaction Time (h) | Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| TiCl₄/Chiral Ligand | 94 | 4 | 87 | -78 |
| AlCl₃ | 72 | 8 | 82 | -20 |
| BF₃·OEt₂ | 68 | 6 | 79 | 0 |
| Sc(OTf)₃ | 89 | 5 | 91 | 25 |
The computational analysis of Lewis acid-catalyzed reactions has provided detailed insights into the origin of stereochemical control [24]. Density functional theory calculations reveal that the Lewis acid coordination significantly alters the electronic structure of the carbonyl group, making it more susceptible to nucleophilic attack while simultaneously creating a chiral pocket that directs the approach of the nucleophile [26]. The energy difference between competing transition states leading to different stereoisomers is typically 2-4 kcal/mol, which corresponds to the observed enantiomeric excesses [24].
Tandem photoredox-Lewis acid catalysis systems have emerged as particularly effective approaches for achieving high stereochemical control in aminoketone formation [24] [25]. These dual catalyst systems combine the ability of visible light-absorbing photocatalysts to generate reactive intermediates with the stereochemical control provided by chiral Lewis acid catalysts [25]. The compatibility between photoredox catalysts and Lewis acids allows for the development of highly efficient and selective synthetic methodologies [24].
Hydrogen bonding plays a critical role in stabilizing intermediates during α-aminoketone formation, with effects that extend far beyond simple attractive interactions [27] [28]. Recent studies have demonstrated that hydrogen bonds can provide transition state stabilization that is significantly greater than their intrinsic interaction energy would suggest [27]. This enhanced stabilization arises from the reduction of repulsive components in the hydrogen bonding interaction, which is achieved through optimal geometric arrangements in the reaction intermediates [28].
Experimental investigations using molecular rotors have provided quantitative measurements of hydrogen bonding effects in aminoketone systems [28]. These studies reveal that a single intramolecular hydrogen bond can lead to transition state stabilization of 9-11 kcal/mol, which is substantially larger than the typical 1-3 kcal/mol expected based on isolated hydrogen bond strengths [27]. The origin of this large stabilization has been attributed to the preorganization of interacting groups in the transition state, which minimizes unfavorable repulsive interactions [28].
The kinetic effects of hydrogen bonding in aminoketone formation have been studied using systems where intramolecular hydrogen bonds can form between the amino group and other functional groups in the molecule [11]. These studies demonstrate that hydrogen bonding can lead to dramatic rate accelerations, with reactions proceeding up to 100 times faster than analogous systems lacking hydrogen bonding capability [11]. The rate enhancement is most pronounced when the hydrogen bond can form a six-membered ring transition state involving the transferring proton [13].
Computational analysis of hydrogen bonding effects reveals that the stabilization arises from multiple factors including electrostatic interactions, orbital overlap, and the reduction of reorganization energy [28]. Energy decomposition analysis shows that the most significant contribution to the enhanced stabilization comes from the reduction in the repulsive component of the hydrogen bonding interaction [28]. This effect is particularly important in systems where the hydrogen bond donor and acceptor are held in close proximity by the molecular framework [27].
| Hydrogen Bond Type | Stabilization Energy (kcal/mol) | Bond Length (Å) | Angle (°) | Rate Enhancement |
|---|---|---|---|---|
| N-H···O=C | 9.9 | 1.82 | 168 | 150× |
| O-H···N | 11.2 | 1.75 | 174 | 200× |
| N-H···O-H | 6.4 | 1.95 | 152 | 45× |
| C-H···O=C | 3.2 | 2.31 | 142 | 8× |
The temperature dependence of hydrogen bonding effects in aminoketone systems has been investigated through variable temperature kinetic studies [14]. These experiments reveal that hydrogen bonding contributions to catalysis exhibit unusual temperature dependence, with both enthalpy and entropy components contributing to the overall stabilization [14]. The entropy component is particularly important at elevated temperatures, where the conformational flexibility of the system becomes a significant factor [14].
Intramolecular hydrogen bonding effects are maximized when the geometry allows for optimal overlap between the donor and acceptor orbitals [28]. Computational studies indicate that deviations from linear hydrogen bonding geometry can reduce the stabilization effect by 2-3 kcal/mol per 10° deviation from linearity [27]. This geometric requirement explains why six-membered ring transition states are particularly favorable for intramolecular hydrogen bonding in aminoketone systems [13].
The convergent evidence reviewed herein positions 2-Butanone, 1-amino-3-phenyl- as a multifunctional chemotype with: